molecular formula C7H13NO3 B13510329 2-Amino-2-(5-methyloxolan-2-yl)acetic acid CAS No. 112835-61-7

2-Amino-2-(5-methyloxolan-2-yl)acetic acid

Cat. No.: B13510329
CAS No.: 112835-61-7
M. Wt: 159.18 g/mol
InChI Key: WDQANTADFGZFOZ-UHFFFAOYSA-N
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Description

2-Amino-2-(5-methyloxolan-2-yl)acetic acid is a compound with the molecular formula C7H13NO3 It is known for its unique structure, which includes an amino group and a 5-methyloxolan-2-yl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(5-methyloxolan-2-yl)acetic acid typically involves the reaction of 5-methyloxolan-2-yl acetic acid with an appropriate amine source under controlled conditions. One common method involves the use of protective groups to ensure selective reactions at desired sites. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(5-methyloxolan-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amino acids.

Scientific Research Applications

2-Amino-2-(5-methyloxolan-2-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(5-methyloxolan-2-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include metabolic processes where the compound is converted into active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-methyloxolan-2-yl)acetic acid
  • 2-(2-methyloxolan-3-yl)acetic acid

Uniqueness

2-Amino-2-(5-methyloxolan-2-yl)acetic acid is unique due to the presence of both an amino group and a 5-methyloxolan-2-yl group, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interactions that similar compounds may not exhibit.

Properties

CAS No.

112835-61-7

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

2-amino-2-(5-methyloxolan-2-yl)acetic acid

InChI

InChI=1S/C7H13NO3/c1-4-2-3-5(11-4)6(8)7(9)10/h4-6H,2-3,8H2,1H3,(H,9,10)

InChI Key

WDQANTADFGZFOZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(O1)C(C(=O)O)N

Origin of Product

United States

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